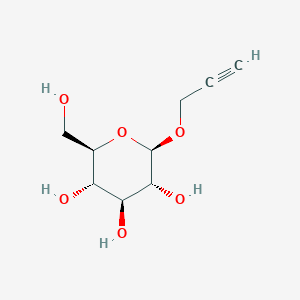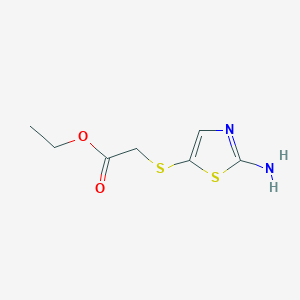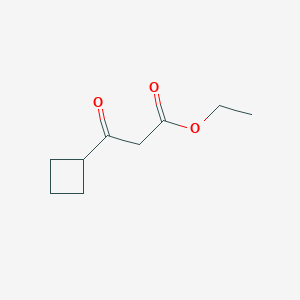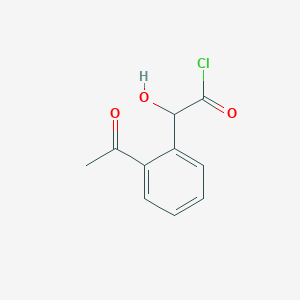
Allyl-β-D-glucopyranosid
Übersicht
Beschreibung
Allyl-beta-D-glucopyranoside is a type of glycoside, a class of compounds where a sugar group is bonded through one carbon to another group via a O-glycosidic bond . It is a derivative of beta-D-glucopyranoside .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, perpropargylated β-D-glucopyranoside, serving as an A5 core, together with various derivatives, such as 2-azidoethyl tetra-O-allyl-β-D-glucopyranoside, serving as an AB4 repeating moiety, were utilized to construct chiral dendrimers using “click chemistry” (CuAAC reaction) . Another study reported the synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) in three non-aqueous reaction systems, namely organic solvents, ionic liquids and co-solvent mixtures, via reverse hydrolysis reactions catalyzed by the N189F dalcochinase mutant .
Chemical Reactions Analysis
Beta-glucosidases (β-D-glucopyranoside glucohydrolases, E.C. 3.2.1.21) are enzymes that hydrolyze glycosidic bonds to release nonreducing terminal glucosyl residues from glycosides and oligosaccharides . This could be a potential reaction involving Allyl-beta-D-glucopyranoside.
Wissenschaftliche Forschungsanwendungen
Biotechnologie: Enzymatische Synthese
Allyl-β-D-glucopyranosid kann in biotechnologischen Anwendungen eingesetzt werden, die die enzymatische Synthese betreffen. Die Verbindung dient als Substrat für Enzyme wie β-Glucosidasen, die die Synthese von Alkylglucosiden katalysieren . Diese Reaktionen sind entscheidend für die Herstellung nicht-ionischer Tenside, die in Anwendungen von Reinigungsprodukten über Arzneimittelträger bis hin zu Lösungsmitteln für Membranproteine eingesetzt werden .
Pharmazeutika: Arzneimittelverabreichungssysteme
In der pharmazeutischen Industrie können this compound-Derivate als amphiphile nicht-ionische Tenside eingesetzt werden. Sie haben Potenzial als Arzneimittelträger, da sie die Löslichkeit und Stabilität von Arzneimitteln verbessern können . Besonders hervorzuheben ist ihre Rolle bei der Formulierung von Nanovesikeln für die gezielte Arzneimittelverabreichung .
Kosmetik: Tenside und Emulgatoren
Die Kosmetikindustrie profitiert von den Tensid-Eigenschaften von this compound-Derivaten. Diese Verbindungen können als Emulgatoren wirken und so die Stabilisierung von Öl-Wasser-Gemischen in kosmetischen Formulierungen unterstützen. Sie tragen auch zu den feuchtigkeitsspendenden Eigenschaften von Hautpflegeprodukten bei .
Lebensmittelindustrie: Geschmacksverstärkung
This compound kann in der Lebensmittelindustrie eine Rolle bei der Geschmacksverstärkung spielen. β-Glucosidasen, die aus dieser Verbindung gewonnen werden können, werden eingesetzt, um das Geschmackspotenzial freizusetzen, indem sie bei der Lebensmittelverarbeitung nichtflüchtige Glykoside in duftende flüchtige Verbindungen umwandeln .
Umweltwissenschaften: Grüne Tenside
In den Umweltwissenschaften werden die Derivate von this compound wegen ihrer biologischen Abbaubarkeit und geringen Toxizität geschätzt. Sie gelten als grüne Tenside und können in Umweltbehandlungsprozessen eingesetzt werden, z. B. bei der Entfernung von Schadstoffen aus Wasser .
Materialwissenschaften: Thermotrope Flüssigkristalle
This compound-Derivate finden Anwendung in den Materialwissenschaften, insbesondere bei der Synthese thermotroper Flüssigkristalle. Diese Materialien haben einzigartige Eigenschaften, die sie für den Einsatz in Displays und anderen elektronischen Geräten geeignet machen .
Analytische Chemie: Phasentransferkatalysatoren
In der analytischen Chemie können chirale Derivate von this compound, wie z. B. Kronenether, als Phasentransferkatalysatoren eingesetzt werden. Sie ermöglichen enantioselektive Reaktionen, die für die Synthese chiraler Verbindungen essenziell sind, die in verschiedenen chemischen Analysen verwendet werden .
Safety and Hazards
The safety data sheet of a similar compound, Allyl A-D-Glucopyranoside, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Zukünftige Richtungen
The synthesis of octyl β-D-glucopyranoside (OG) and decyl β-D-glucopyranoside (DG) via reverse hydrolysis reactions in ionic liquids and co-solvent mixtures shows great potential for future commercial production of long-chain alkyl glucosides . This could be a potential future direction for Allyl-beta-D-glucopyranoside.
Wirkmechanismus
Target of Action
Allyl-beta-D-glucopyranoside is a type of glycoside . Glycosides are known to interact with various biological targets, including enzymes like alpha-glucosidase . Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, making it a potential target of Allyl-beta-D-glucopyranoside .
Mode of Action
Based on its structural similarity to other glucosides, it may inhibit the action of alpha-glucosidase . This enzyme is responsible for breaking down carbohydrates into glucose. By inhibiting this enzyme, Allyl-beta-D-glucopyranoside could potentially slow down glucose absorption, which may be beneficial in managing conditions like diabetes .
Biochemical Pathways
Allyl-beta-D-glucopyranoside, by potentially inhibiting alpha-glucosidase, could affect the carbohydrate digestion pathway . This would lead to a slower release of glucose into the bloodstream, thereby modulating postprandial glucose levels. The downstream effects of this could include improved glycemic control and potential benefits for metabolic health .
Result of Action
The molecular and cellular effects of Allyl-beta-D-glucopyranoside’s action would likely be related to its potential inhibitory effect on alpha-glucosidase. This could result in a decrease in the rate of carbohydrate digestion and a slower release of glucose into the bloodstream . This could potentially lead to improved glycemic control in individuals with conditions like diabetes .
Biochemische Analyse
Biochemical Properties
Allyl-beta-D-glucopyranoside plays a significant role in biochemical reactions, particularly those involving glycosidic bonds. It interacts with enzymes such as beta-glucosidase, which catalyzes the hydrolysis of the glycosidic bond, releasing glucose and the allyl group. This interaction is crucial for understanding the enzymatic breakdown of glycosides and the subsequent release of functional groups that can participate in further biochemical reactions .
Cellular Effects
The effects of Allyl-beta-D-glucopyranoside on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in glucose metabolism, leading to changes in cellular energy production and storage. Additionally, Allyl-beta-D-glucopyranoside can impact cell signaling pathways by interacting with receptors or enzymes that regulate these pathways .
Molecular Mechanism
At the molecular level, Allyl-beta-D-glucopyranoside exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For example, the compound can inhibit beta-glucosidase by occupying its active site, preventing the enzyme from catalyzing the hydrolysis of other glycosides. This inhibition can lead to changes in the levels of glucose and other metabolites within the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Allyl-beta-D-glucopyranoside can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that Allyl-beta-D-glucopyranoside can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Allyl-beta-D-glucopyranoside vary with different dosages in animal models. At low doses, the compound can have beneficial effects on metabolic processes and cellular function. At high doses, it can exhibit toxic or adverse effects, such as disrupting normal cellular metabolism or causing oxidative stress. These threshold effects are important for determining the safe and effective use of Allyl-beta-D-glucopyranoside in various applications .
Metabolic Pathways
Allyl-beta-D-glucopyranoside is involved in several metabolic pathways, including those related to glucose metabolism. It interacts with enzymes such as beta-glucosidase, which catalyzes its hydrolysis, releasing glucose and the allyl group. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound can influence the activity of other enzymes and cofactors involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, Allyl-beta-D-glucopyranoside is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For example, transporters that facilitate the uptake of glucose can also transport Allyl-beta-D-glucopyranoside, affecting its distribution within the cell .
Subcellular Localization
The subcellular localization of Allyl-beta-D-glucopyranoside is determined by targeting signals and post-translational modifications. These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. For instance, Allyl-beta-D-glucopyranoside may be localized to the cytoplasm or mitochondria, influencing cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-prop-2-enoxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h2,5-13H,1,3-4H2/t5-,6-,7+,8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNKZTHFPGIJNS-SYHAXYEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[3-(Trimethoxysilyl)propyl]acetamide](/img/structure/B1591928.png)





![6-Nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1591942.png)



![6-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B1591946.png)